molecular formula C25H19ClN2O6 B5915283 4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

Cat. No.: B5915283
M. Wt: 478.9 g/mol
InChI Key: POTJWMYDKPHZPK-RGVLZGJSSA-N
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Description

4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazolidinone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazolidinone core through a cyclization reaction involving a chlorophenyl-substituted urea derivative. This intermediate is then subjected to a series of functional group transformations, including methoxylation and benzylic oxidation, to introduce the methoxyphenoxy and benzoic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzylic position typically yields a carboxylic acid derivative, while reduction of the imidazolidinone ring can produce a more saturated imidazolidine .

Scientific Research Applications

4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The chlorophenyl group and imidazolidinone ring are key structural features that enable the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-hydroxyphenoxy)methyl]benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

4-[[4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O6/c1-33-22-12-16(7-10-21(22)34-14-15-5-8-17(9-6-15)24(30)31)11-20-23(29)28(25(32)27-20)19-4-2-3-18(26)13-19/h2-13H,14H2,1H3,(H,27,32)(H,30,31)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTJWMYDKPHZPK-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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